Poly(3-(3,4,5-trifluorophenyl)thiophene) Exhibits the Highest n-Doping Charge Capacity, Outperforming Mono- and Di-Fluoro Analogs
A systematic evaluation of fluorophenylthiophene polymers in U.S. Patent 5733683 ranks poly(3-(3,4,5-trifluorophenyl)thiophene) as exhibiting the highest charge capacity in the n-doped state among all tested analogs, including poly(3-(4-fluorophenyl)thiophene) and poly(3-(3,5-difluorophenyl)thiophene) [1]. The patent explicitly states that 'each of the polymers of the present invention exhibited a remarkably superior anodic charge capacity over poly(3(4fluorophenyl)thiophene)' and that 'Poly(3(3,4,5-trifluorophenyl)thiophene) exhibited the highest charge capacity in the n-doped state, together with excellent electrochemical stability' [1]. This superiority determined its selection as the electrically conductive polymer of the anode in the disclosed storage cell.
| Evidence Dimension | n-doping charge capacity ranking |
|---|---|
| Target Compound Data | Poly(3-(3,4,5-trifluorophenyl)thiophene) – highest in series (exact value not specified in patent) |
| Comparator Or Baseline | Poly(3-(4-fluorophenyl)thiophene) – inferior anodic capacity; Poly(3-(3,5-difluorophenyl)thiophene) – optimized for p-doping |
| Quantified Difference | Superior n-doping capacity (rank-order evidence; explicit numerical difference not provided) |
| Conditions | Electrochemical cell with tetrabutylammonium tetrafluoroborate in propylene carbonate; polymer films on graphite current collectors |
Why This Matters
For scientists procuring this monomer to fabricate battery or supercapacitor anodes, the patent-based evidence establishes it as the preferred n-doping material over all other fluorophenylthiophene variants tested.
- [1] Y. Gofer, H. Sarker, J. G. Killian, T. O. Poehler, P. C. Searson, 'Electrochemical storage cell containing at least one electrode formulated from a fluorophenyl thiophene polymer', U.S. Patent 5,733,683, March 31, 1998. View Source
